Biphenyl-3-YL-hydrazine
CAS No.: 39785-68-7
Cat. No.: VC3853094
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39785-68-7 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | (3-phenylphenyl)hydrazine |
| Standard InChI | InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2 |
| Standard InChI Key | GCJIZSPOWYAARI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NN |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Biphenyl-3-YL-hydrazine consists of two benzene rings connected by a single bond (biphenyl system), with a hydrazine (-NH-NH) group attached to the third carbon of one ring. This substitution pattern distinguishes it from its isomer, biphenyl-4-YL-hydrazine (CAS 2217-77-8), where the hydrazine group occupies the para position . The spatial arrangement influences electronic properties, solubility, and intermolecular interactions.
The hydrochloride derivative (CHClN) forms via protonation of the hydrazine group, improving stability and aqueous solubility . X-ray crystallography and NMR studies reveal that the biphenyl system adopts a planar conformation, while the hydrazine moiety participates in hydrogen bonding, affecting crystallization behavior.
Physicochemical Properties
Key properties include:
The hydrochloride salt’s solubility (up to 50 mg/mL in water) facilitates its use in biological assays . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in inert atmospheres .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of biphenyl-3-YL-hydrazine typically involves:
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Biphenyl Bromination:
Bromination of biphenyl at the 3-position using Br/FeBr, yielding 3-bromobiphenyl. -
Hydrazine Substitution:
Reaction with hydrazine hydrate (NHNH·HO) under reflux in ethanol, replacing the bromine atom with a hydrazine group. -
Salt Formation:
Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization .
This method achieves moderate yields (50–70%), with purity >95% confirmed by HPLC. Alternative routes, such as Suzuki-Miyaura coupling, are less common due to cost and complexity.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95% | 1 g | $842.87 |
| Labseeker | 95% | 25 g | $3,300 |
| Crysdot | 95% | 5 g | $886 |
| CP Lab Safety | 95% | 1 g | Not listed |
Pricing reflects scale-dependent economies, with larger orders (e.g., 25 g) costing ~$132/g compared to $843/g for 1 g .
Biomedical Applications and Mechanisms
Anti-Cancer Activity
Biphenyl-3-YL-hydrazine hydrochloride exhibits dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC values of 12–18 μM. Mechanistic studies suggest:
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Enzyme Inhibition: Targets topoisomerase II, disrupting DNA replication.
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Reactive Oxygen Species (ROS) Generation: Induces apoptosis via oxidative stress in malignant cells.
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Covalent Modification: Forms Schiff bases with lysine residues in oncogenic proteins, altering their function .
Comparative Analysis with Biphenyl-4-YL-hydrazine
Structural isomers exhibit divergent bioactivity:
| Property | Biphenyl-3-YL-hydrazine | Biphenyl-4-YL-hydrazine |
|---|---|---|
| Cytotoxicity (IC) | 12–18 μM | 25–30 μM |
| Solubility (Water) | High (HCl salt) | Low |
| Enzyme Affinity | Topoisomerase II | Cytochrome P450 |
The 3-yl derivative’s superior potency is attributed to enhanced membrane permeability and target binding .
Future Directions and Challenges
Despite promising anti-cancer data, clinical translation faces hurdles:
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